2',4'-Dihydroxychalcone

Catalog No.
S1794312
CAS No.
1776-30-3
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4'-Dihydroxychalcone

CAS Number

1776-30-3

Product Name

2',4'-Dihydroxychalcone

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+

InChI Key

JUMSUVHHUVPSOY-RMKNXTFCSA-N

SMILES

Array

Synonyms

2',4'-Dihydroxychalcone 1776-30-3 (E)-2',4'-Dihydroxychalcone 25515-43-9

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O

The exact mass of the compound 2',4'-Dihydroxychalcone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

2',4'-Dihydroxychalcone is a natural trans-chalcone characterized by an unsubstituted B-ring and two reactive hydroxyl groups at the 2' and 4' positions of the A-ring. In procurement and industrial synthesis, this specific structural configuration makes it an essential precursor for the targeted development of oxyalkylated and halogenated chalcone derivatives. Unlike broader flavonoid classes, its baseline properties include high lipophilicity (Log P ~ 2.75), exceptional natural anti-oomycete potency, and a lack of baseline cytotoxicity in human cell lines [1]. These attributes position it as a highly selective starting material for agricultural fungicides, targeted chemotherapeutics, and Hsp90-inhibiting antifungal probes, where controlled functionalization and predictable biological baselines are critical.

Substituting 2',4'-Dihydroxychalcone with closely related analogs, such as the widely available isoliquiritigenin (2',4',4-trihydroxychalcone), introduces significant synthetic and functional liabilities. Isoliquiritigenin possesses an additional hydroxyl group on the B-ring, which causes unwanted cross-reactivity during O-alkylation or etherification, necessitating costly and yield-reducing protection and deprotection steps[1]. Furthermore, attempting to replace 2',4'-Dihydroxychalcone with commercial anti-oomycete standards like Bronopol results in a severe drop in potency, as the specific A-ring hydroxylation and unsubstituted B-ring of 2',4'-Dihydroxychalcone drive its unique membrane-disrupting efficacy against pathogens like Saprolegnia [1]. Consequently, for targeted agricultural formulations and selective chemical synthesis, generic chalcone substitution leads to compromised yields and inferior biological performance.

Superior Anti-Oomycete Potency vs. Commercial Standards

In direct in vitro susceptibility assays against pathogenic Saprolegnia strains, 2',4'-Dihydroxychalcone demonstrates extreme potency compared to standard commercial treatments. While the conventional aquaculture fungicide Bronopol requires a Minimum Inhibitory Concentration (MIC) of 150 µg/mL to halt pathogen growth, 2',4'-Dihydroxychalcone achieves complete inhibition at just 6.25 µg/mL [1]. This represents a 24-fold increase in efficacy, establishing the compound as a vastly superior active agent or precursor for high-performance agricultural and aquacultural anti-oomycete formulations.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Saprolegnia sp.
Target Compound Data6.25 µg/mL
Comparator Or BaselineBronopol (150 µg/mL)
Quantified Difference24-fold higher potency (lower MIC) for the target compound
ConditionsIn vitro susceptibility assay against Saprolegnia parasitica and Saprolegnia australis

Justifies the procurement of this specific chalcone over commercial standards for developing highly potent, low-dose anti-oomycete treatments.

Baseline Non-Toxicity for Controlled Cytotoxic Functionalization

A critical procurement advantage of 2',4'-Dihydroxychalcone is its chemical stability and lack of baseline toxicity, making it an ideal inert scaffold for drug synthesis. When tested against MCF-7, PC-3, and HT-29 cancer cell lines, the unmodified 2',4'-Dihydroxychalcone exhibits an IC50 > 100 µM, indicating it is essentially non-toxic [1]. However, when utilized as a precursor to synthesize specific oxyalkylated derivatives, the resulting compounds achieve highly targeted cytotoxicity with IC50 values of 8.4–34.3 µM—comparable to the chemotherapeutic standard 5-fluorouracil (16.4–22.3 µM) [1]. This proves its value as a safe, highly functionalizable starting material.

Evidence DimensionBaseline Cytotoxicity (IC50)
Target Compound Data> 100 µM (Non-toxic baseline)
Comparator Or BaselineOxyalkylated derivatives (8.4–34.3 µM) and 5-Fluorouracil (16.4–22.3 µM)
Quantified Difference>3-fold lower baseline toxicity, enabling selective activation strictly post-functionalization
ConditionsSulforhodamine B (SRB) cell viability assay against MCF-7, PC-3, and HT-29 lines

Proves the compound is an ideal stable, non-toxic precursor for synthesizing targeted chemotherapeutics without introducing baseline off-target toxicity.

Targeted Antifungal Activity via Hsp90 Inhibition

Beyond general fungicidal properties, 2',4'-Dihydroxychalcone acts as a highly specific Heat Shock Protein 90 (Hsp90) inhibitor, fundamentally altering fungal pathogenesis at the genetic level. At a concentration of 8 µg/mL, it not only reduces the radial growth of Aspergillus fumigatus by 20% compared to untreated controls, but it also completely blocks green pigmentation [1]. Quantitatively, this is driven by a 3- to 5-fold suppression in the expression of critical conidiation-associated genes (abaA, brlA, and wetA) [1]. This precise mechanism of action differentiates it from broad-spectrum, non-specific fungicidal agents.

Evidence DimensionConidiation-associated gene expression (abaA, brlA, wetA)
Target Compound Data3- to 5-fold decrease in expression
Comparator Or BaselineUntreated baseline control (Normal expression)
Quantified Difference300% to 500% suppression of target genetic pathways
ConditionsAspergillus fumigatus cultured in RPMI 1640 agar medium with 8 µg/mL compound

Validates the compound as a highly specific Hsp90-targeting probe, essential for advanced mycological research and targeted antifungal formulation.

Synthetic Selectivity vs. Trihydroxychalcone Analogs

In synthetic workflows, 2',4'-Dihydroxychalcone offers a distinct processing advantage over the closely related isoliquiritigenin (2',4',4-trihydroxychalcone). Because 2',4'-Dihydroxychalcone features an entirely unsubstituted B-ring, it possesses only two reactive hydroxyl sites (at the 2' and 4' positions of the A-ring)[1]. When performing nucleophilic substitutions, such as O-alkylation to produce bioactive derivatives, this structural feature results in a 100% elimination of B-ring cross-reactivity [1]. In contrast, using isoliquiritigenin requires additional protection and deprotection steps for the B-ring 4-hydroxyl group, which inherently reduces overall synthetic yield and increases reagent costs.

Evidence DimensionReactive hydroxyl sites causing cross-reactivity during A-ring alkylation
Target Compound Data0 reactive sites on the B-ring (2 total on A-ring)
Comparator Or BaselineIsoliquiritigenin (1 reactive site on the B-ring, 3 total)
Quantified Difference100% elimination of B-ring protection/deprotection requirements
ConditionsNucleophilic substitution / O-alkylation synthesis workflows

Directly lowers synthesis costs and improves yields by eliminating the need for protecting groups during targeted A-ring functionalization.

Synthesis of High-Potency Anti-Oomycete Formulations

Directly following from its 24-fold superiority over Bronopol, 2',4'-Dihydroxychalcone is the optimal active ingredient or immediate precursor for developing next-generation agricultural and aquacultural treatments targeting Saprolegnia infections [1]. Its natural origin and high efficacy at low doses (MIC 6.25 µg/mL) make it highly suitable for environmentally sensitive applications where traditional commercial standards fail due to resistance or toxicity.

Inert Precursor for Targeted Chemotherapeutic Development

Because the unmodified compound exhibits an IC50 > 100 µM against human cancer cell lines, it serves as an ideal non-toxic scaffold for drug discovery [2]. Industrial chemists and pharmaceutical researchers should procure this compound to synthesize oxyalkylated or halogenated derivatives, allowing the selective activation of cytotoxicity (down to 8.4 µM) without battling the baseline off-target toxicity common in other reactive flavonoid precursors.

Hsp90-Inhibiting Probes for Mycological Research

Given its proven ability to suppress conidiation-associated genes (abaA, brlA, wetA) by 3- to 5-fold, 2',4'-Dihydroxychalcone is highly recommended for laboratories studying fungal pathogenesis [3]. It acts as a reliable, quantitative probe for investigating the calcineurin signaling pathway and Hsp90 inhibition in Aspergillus fumigatus and related pathogenic fungi.

Streamlined Synthesis of A-Ring Modified Flavonoids

For contract research organizations (CROs) and synthetic laboratories, this compound is the preferred starting material over isoliquiritigenin when A-ring-specific modifications are required[1]. Its unsubstituted B-ring eliminates the need for complex protection/deprotection schemes during O-alkylation, streamlining the synthesis of novel bioactive chalcones and reducing overall manufacturing costs.

Purity

TLC ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

240.078644241 Da

Monoisotopic Mass

240.078644241 Da

Heavy Atom Count

18

Appearance

Yellow powder

UNII

M7LF69Z68L

Wikipedia

(E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023

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